molecular formula C16H22N2O6 B2805998 1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate CAS No. 852691-39-5

1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate

Cat. No.: B2805998
CAS No.: 852691-39-5
M. Wt: 338.36
InChI Key: IKNLNWLWPRKZIQ-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate is a chemical compound of interest in medicinal chemistry and drug discovery research. Benzimidazole derivatives are recognized as a privileged scaffold in pharmacology due to their diverse biological activities . These structures are frequently investigated as potential kinase inhibitors, which are a major focus in developing targeted cancer therapies . Related benzimidazole-based molecules have demonstrated potent inhibitory activity against enzymes such as EGFR, HER2, CDK2, and mTOR, making this chemotype a valuable template for designing new therapeutic agents . Furthermore, structural analogues featuring benzimidazole cores linked through oxygen-containing chains have been explored as antagonists of bacterial quorum-sensing systems, such as the Pqs system in Pseudomonas aeruginosa , representing a promising approach for developing novel anti-virulence therapies . The oxalate salt form of this compound may enhance its stability and suitability for research applications. This product is intended for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.C2H2O4/c1-2-3-8-18-10-12(17)9-16-11-15-13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,11-12,17H,2-3,8-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLNWLWPRKZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C=NC2=CC=CC=C21)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution in the body.

Comparison with Similar Compounds

Structural Comparison

The compound shares a benzimidazole core with several analogs, but differences in substituents and backbone modifications lead to distinct physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Source/Reference
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol Phenoxy group at position 3; benzyl-imino substitution on benzimidazole 397.45 InterBioScreen
1-(1H-Benzo[d]imidazol-2-yl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-one Oxadiazole ring at position 3; ketone backbone ~350–450 Hybrid oxadiazole study
3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine Triazole-amine substituent; methylene linker ~280–320 Antimicrobial study
Target Compound: 1-(1H-Benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate Butoxy group at position 3; oxalate counterion ~350–370 (free base) N/A (hypothetical)

Key Structural Insights :

  • The butoxy group in the target compound may improve lipophilicity compared to phenoxy or morpholino substituents .
  • The oxalate counterion enhances aqueous solubility relative to free bases or halogenated analogs (e.g., 3f in ) .
Physicochemical Properties
Parameter Target Compound (Oxalate) 1-(3-Benzyl-2-imino...-phenoxypropan-2-ol Oxadiazole Hybrid Triazol-4-amine Derivative
LogP ~2.5 (estimated) ~3.8 2.1–3.5 1.8–2.3
Hydrogen Bond Donors 3 (oxalate contributes) 2 2–3 3–4
TPSA (Ų) ~110 ~85 87.92–139.45 ~95–120
Solubility High (due to oxalate) Moderate (phenoxy group) Low to moderate Moderate

Analysis :

  • The target compound’s TPSA (Topological Polar Surface Area) suggests moderate oral bioavailability, comparable to oxadiazole hybrids but lower than triazol-4-amine derivatives .
  • The oxalate salt significantly improves solubility over neutral analogs, which is critical for drug formulation .
Pharmacological Activity
Compound Class Biological Activity Potency (IC50/EC50) Mechanism of Action Reference
Target Compound (Oxalate) Antifungal/antibacterial (predicted) Not reported Likely enzyme inhibition (kinases/PheRS)
Phenoxypropan-2-ol Antimicrobial 1.5–3.125 µg/mL Disruption of cell membrane integrity
Oxadiazole Hybrids Antiproliferative 10–50 µM Tubulin polymerization inhibition
Triazol-4-amine Broad-spectrum antimicrobial 1.5–6.25 µg/mL DNA gyrase inhibition

Key Findings :

  • Triazol-4-amine derivatives show superior antimicrobial potency (1.5 µg/mL) compared to phenoxypropan-2-ol analogs, suggesting that nitrogen-rich substituents enhance activity .

Q & A

Q. What are the common synthetic routes for 1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives under acidic conditions (e.g., HCl catalysis) .
  • Step 2 : Alkylation or substitution reactions to introduce the butoxypropanol side chain. For example, reacting the benzimidazole intermediate with 1-bromo-3-butoxypropan-2-ol in the presence of a base like K₂CO₃ .
  • Step 3 : Salt formation with oxalic acid to yield the oxalate derivative. Intermediates are characterized using 1H/13C NMR (e.g., δ 3.71 ppm for methoxy groups in analogous compounds) , IR (C=O stretch ~1700 cm⁻¹ for oxalate), and HRMS for molecular ion validation .

Q. How is the purity and stability of this compound assessed under varying experimental conditions?

  • Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (%C, %H, %N) are standard .
  • Stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via TLC or LC-MS. pH-dependent stability is tested in buffers (pH 1–10) to identify hydrolysis-prone functional groups (e.g., ester linkages) .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Lipinski’s Rule compliance : Calculated logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using tools like Molinspiration .

Advanced Research Questions

Q. How can reaction yields be optimized for the butoxypropanol side-chain introduction?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
  • Byproduct analysis : GC-MS identifies unreacted intermediates (e.g., residual benzimidazole), guiding stoichiometric adjustments .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., bacterial topoisomerase II) .
  • DFT calculations : B3LYP/6-31G* optimizes geometry and calculates dipole moments (e.g., ~4.5 D) to assess solubility .
  • MD simulations : GROMACS evaluates stability in lipid bilayers for membrane permeability predictions .

Q. How are contradictory bioactivity results resolved, such as high in vitro but low in vivo efficacy?

  • Metabolic profiling : LC-MS identifies rapid hepatic oxidation (e.g., hydroxylation of the butoxy chain) .
  • Formulation adjustments : Encapsulation in PEGylated liposomes improves pharmacokinetics .
  • Species-specific differences : Comparative studies in murine vs. human hepatocytes clarify metabolic pathways .

Methodological Considerations

Q. What analytical techniques differentiate the oxalate salt from freebase impurities?

  • TGA/DSC : Oxalate decomposition occurs at ~200°C, distinct from freebase melting points .
  • 13C NMR : Carboxylic carbons in oxalate appear at ~170 ppm, absent in the freebase .

Q. How is stereochemical purity ensured during synthesis of the propan-2-ol moiety?

  • Chiral HPLC with amylose-based columns resolves enantiomers .
  • Optical rotation ([α]D²⁵) comparison with literature values confirms configuration .

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